5-Amino-2-(2-methylanilino)benzoic acid
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Overview
Description
5-Amino-2-(2-methylanilino)benzoic acid is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzoic acid, characterized by the presence of an amino group and a methylanilino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-methylanilino)benzoic acid typically involves the following steps:
Nitration of m-toluic acid: m-Toluic acid is mixed with nitric acid to produce 2-nitro-3-toluic acid.
Reduction of 2-nitro-3-toluic acid: The nitro group in 2-nitro-3-toluic acid is reduced to an amino group using a hydrogenation catalyst in the presence of a hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk nitration and reduction: Using industrial reactors to handle large volumes of m-toluic acid and nitric acid.
Catalytic hydrogenation: Employing industrial hydrogenation units to reduce the nitro group efficiently.
Amination: Conducting the amination reaction in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-methylanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields amines or other reduced forms.
Substitution: Results in halogenated or sulfonated derivatives.
Scientific Research Applications
5-Amino-2-(2-methylanilino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-methylanilino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: 2-(3-Chloro-2-methylanilino)benzoic acid, a non-steroidal anti-inflammatory drug with similar structural features.
Flufenamic acid: Another NSAID with a similar benzoic acid core structure.
Uniqueness
5-Amino-2-(2-methylanilino)benzoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
765288-56-0 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-amino-2-(2-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |
InChI Key |
KVPQMYPJCHRXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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